Bienvenue dans la boutique en ligne BenchChem!

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride

Medicinal chemistry Physicochemical profiling Lead optimization

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride (CAS 2031261-15-9) is a heterocyclic building block that fuses a four-membered azetidine ring with a 1-methylpyrazole moiety via a methylene spacer. With a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol, this dihydrochloride salt is supplied as a versatile small-molecule scaffold primarily for medicinal chemistry and organic synthesis applications.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 2031261-15-9
Cat. No. B2653902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride
CAS2031261-15-9
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESCN1C=C(C=N1)CC2CNC2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)2-7-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
InChIKeyLMKHUTVUQNJAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole Dihydrochloride (CAS 2031261-15-9): Core Scaffold Identity and Procurement Baseline


4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride (CAS 2031261-15-9) is a heterocyclic building block that fuses a four-membered azetidine ring with a 1-methylpyrazole moiety via a methylene spacer. With a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol, this dihydrochloride salt is supplied as a versatile small-molecule scaffold primarily for medicinal chemistry and organic synthesis applications . The compound is commercially available from multiple vendors at purities typically ≥95% (e.g., 98% from Leyan), with procurement options ranging from 50 mg to gram scale .

Why Generic Substitution of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole Dihydrochloride Risks Project Failure


Substituting 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride with a close structural analog is non-trivial because the specific connectivity pattern—position-4 pyrazole attachment through a methylene linker, combined with N-methyl capping—dictates both the three-dimensional presentation of the azetidine amine for downstream functionalization and the physicochemical properties governing solubility, permeability, and metabolic stability [1]. Even minor alterations, such as removing the methylene spacer (direct azetidine-pyrazole linkage) or deleting the N-methyl group, produce scaffolds with different TPSA, LogP, rotatable bond count, and hydrogen-bonding capacity, which can profoundly alter target engagement and pharmacokinetic profiles in lead optimization campaigns .

Quantitative Differentiation Evidence for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole Dihydrochloride Against Closest Analogs


Physicochemical Profile: TPSA, LogP, and Rotatable Bond Count Versus the Direct-Linked Analog 4-(Azetidin-3-yl)-1-methyl-1H-pyrazole

The target compound incorporates a methylene spacer between the pyrazole 4-position and the azetidine 3-position, whereas the direct analog 4-(azetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride (CAS 948-685-3) lacks this spacer. This structural difference is reflected in the measured physicochemical parameters: the target compound exhibits a TPSA of 29.85 Ų, a LogP of 1.0256, and 2 rotatable bonds, while the direct-linked analog is predicted to have a lower rotatable bond count (1) and a smaller TPSA due to the absence of the methylene group . The additional rotatable bond in the target compound provides greater conformational flexibility, which can be exploited in structure-based drug design to access binding pockets that are sterically inaccessible to the more rigid, directly-linked analog.

Medicinal chemistry Physicochemical profiling Lead optimization

N-Methyl Group Impact on Metabolic Stability and Hydrogen-Bonding Capacity Versus Des-Methyl Analog

The target compound bears an N-methyl group on the pyrazole ring, whereas the des-methyl analog 4-[(azetidin-3-yl)methyl]-1H-pyrazole (CAS 1023888-23-4) possesses a free N–H. The N-methyl substitution eliminates a hydrogen-bond donor (HBD), reducing the total HBD count from 2 to 1 and increasing LogP by approximately 0.5–0.8 units based on standard Hansch π-value contributions for N-methylation . In drug discovery programs, reducing HBD count is a well-established strategy to improve passive membrane permeability and oral bioavailability [1]. The N-methyl cap also blocks a potential site of oxidative metabolism (N-dealkylation), potentially conferring superior metabolic stability relative to the des-methyl scaffold.

Drug metabolism Metabolic stability Structure-activity relationship

Scaffold Validation Through Patent-Disclosed Kinase Inhibitors Incorporating the 1-(Azetidin-3-ylmethyl)-1H-pyrazol-4-yl Motif

A closely related scaffold, 5-(1-(azetidin-3-ylmethyl)-1H-pyrazol-4-yl)-substituted pyrazolo[3,4-b]pyridine, was disclosed in US Patent US12391687 (Example 34) and demonstrated an IC₅₀ of 1 nM against the BDNF/NT-3 growth factor receptor (TrkB/TrkC) in a serial dilution assay (1 µM to 0.05 nM, 10 concentrations) [1]. This sub-nanomolar potency validates the azetidin-3-ylmethyl-pyrazole motif as a competent pharmacophore for engaging kinase active sites. The target compound, as the unprotected dihydrochloride salt of the core azetidin-3-ylmethyl-1-methylpyrazole fragment, serves as the direct synthetic precursor to such elaborated inhibitors, providing a procurement-efficient entry point for structure-activity relationship (SAR) exploration.

Kinase inhibition Trk receptor Patent analysis Neurotrophin signaling

Synthetic Tractability via Aza-Michael Addition: Efficient Access to Diversified Azetidine-Pyrazole Libraries

The aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates has been established as a robust synthetic strategy for constructing azetidine-pyrazole hybrids. The target compound can be accessed through this cascade aza-Michael addition–cyclization approach, as described in the foundational synthesis of heterocyclic amino acid derivatives containing azetidine rings [1]. This methodology enables efficient diversification via subsequent Suzuki-Miyaura cross-coupling from brominated pyrazole-azetidine intermediates. Compared to alternative azetidine-pyrazole regioisomers that require lengthier synthetic sequences, the methylene-bridged, 1-methylpyrazole-4-substituted pattern benefits from a convergent synthetic route that is compatible with parallel library synthesis [2].

Synthetic methodology Aza-Michael addition Building block diversification Parallel synthesis

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Advantages for High-Throughput Experimentation

The target compound is supplied as the dihydrochloride salt, which significantly enhances its aqueous solubility compared to the free base form (CAS 1518649-76-7, C₈H₁₃N₃, MW 151.21). While the free base has a calculated LogP of ~1.0 and limited water solubility, the dihydrochloride salt is readily soluble in aqueous buffers and polar organic solvents, making it directly compatible with automated liquid handling systems used in high-throughput screening (HTS) . This obviates the need for pre-formulation solubilization steps that are often required for poorly soluble free-base analogs, reducing assay artifacts and improving data quality in biochemical and cell-based screens.

Salt selection Aqueous solubility High-throughput screening Compound management

Optimal Application Scenarios for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole Dihydrochloride Based on Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The azetidin-3-ylmethyl-1-methylpyrazole core serves as a privileged fragment for kinase ATP-binding site engagement. As demonstrated by the 1 nM Trk inhibitor disclosed in US12391687 (Example 34), elaborated derivatives of this scaffold achieve sub-nanomolar potency [1]. The compound's TPSA of 29.85 Ų and LogP of 1.0256 place it within favorable fragment-like property space (MW < 250, LogP < 3), making it an ideal starting point for fragment growing or linking strategies targeting kinases, phosphodiesterases, or sphingosine-1-phosphate receptors .

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The aza-Michael addition-Suzuki-Miyaura diversification sequence enables efficient parallel synthesis of compound libraries. The free azetidine NH of the dihydrochloride salt can be directly functionalized with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, or via reductive amination), while the pyrazole 4-position methylene linker provides a versatile handle for further elaboration. This convergent synthetic strategy, validated in the construction of 34 building blocks via palladium-catalyzed cross-coupling [2], supports rapid SAR exploration with minimal synthetic burden.

CNS-Penetrant Lead Generation Programs

With a low molecular weight (224.13 g/mol), a single hydrogen-bond donor (H_Donors: 1), and moderate LogP (1.0256), the target compound satisfies key criteria for CNS drug-likeness, including reduced P-glycoprotein efflux liability associated with higher HBD counts . The dihydrochloride salt form ensures sufficient aqueous solubility for in vitro blood-brain barrier (BBB) permeability assays, while the N-methyl cap on the pyrazole ring eliminates a potential hydrogen-bond donor that would otherwise impair CNS penetration [3].

S1P Receptor Modulator and Immunomodulatory Agent Development

Patents disclosing pyrazole azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators highlight the relevance of this scaffold class for immunomodulatory drug discovery [4]. The specific 1-methylpyrazole-4-methylene-azetidine connectivity pattern positions the basic azetidine nitrogen at an optimal distance from the pyrazole core to mimic the polar headgroup of endogenous sphingolipid ligands, a feature that distinguishes this regioisomer from alternative connectivity patterns.

Quote Request

Request a Quote for 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.